Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90159A
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CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00833A
In this work, we report a spiral gas–solid two-phase flow (S-GSF) method based on spiral jet mills for the continuous mechanochemical preparation of urea co-crystals for the first time. Urea–adipic acid (UAA), urea–catechol (URCAT), urea–salicylic acid (USA) and urea–gypsum (URCASU) co-crystals were prepared to demonstrate the feasibility of this approach. The prepared products were characterized by Fourier transform infrared spectroscopy, powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis. The results showed that powdered products of the urea co-crystals can be obtained continuously by using this method without the addition of any solvent in the preparation process. Moreover, the UAA co-crystal prepared by S-GSF is in single polycrystalline form I, while form II, which appears in milling and ball milling, is not observed. The transcrystallization behavior among different polymorphs of the UAA co-crystal was studied and their thermodynamic stability was investigated by theoretical calculations. The results indicated that form I is a thermodynamically stable polymorph, and S-GSF is selective for the formation of form I. This phenomenon can be attributed to the fact that S-GSF provides strong mechanical action, as well as a low-temperature reaction environment, which distinguishes it from existing mechanochemical methods.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90161K
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CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90160B
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CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90165C
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CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00756A
Reactions of a photostable bidentate ligand trans-5-styrylpyrimidine (5-Spym) with various silver(I) salts resulted in the formation of coordination polymers (CPs) of composition {[Ag(5-Spym)(H2O)](NO3)} (1), {[Ag(5-Spym)(H2O)](BF4)} (2), {[Ag(5-Spym)](SbF6)} (3), {[Ag(5-Spym)(CF3SO3)]} (4), and {[Ag(5-Spym)(CF3CO2)]} (5). The first four CPs (1–4) were found to be one-dimensional (1D) zigzag coordination polymers, where 5-Spym ligands from the neighbouring chains assembled in an infinite parallel arrangement in a head-to-tail fashion. These CPs exhibited [2 + 2] photocycloaddition reaction in the solid state upon exposure to sunlight. On the other hand, the structure of 5 was determined to be a two-dimensional (2D) coordination polymer, and it was found to be photostable. In these series of compounds, the coordination number of Ag(I) varied from 2 to 4, and the coordination geometries were observed to be linear, T-shaped, trigonal, square planar and distorted tetrahedral. By varying the counteranions in the silver(I) salts, various coordination numbers and geometries, and thus structural diversity, and various solid-state photo-reactivities were observed. The scope of mechanochemistry in accessing these CPs is also discussed. Various types of intermolecular interactions observed in this series of compounds have been verified by analyses of their Hirshfeld surfaces.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00872J
A microwave-assisted hydrothermal solution synthesis methodology is used to prepare 3D hierarchical flowery TiO2 microspheres quickly and without calcination. The X-ray diffraction analysis showed that the microspheres are crystallized in the anatase form. Scanning electron microscopy showed that the anatase 3D hierarchical flowery TiO2 microspheres comprised many nm-thick petal-like features evenly distributed in each microsphere. The use of microwaves (for only 10 min at 200 W) acted as the additional source of energy that resulted in the accelerated growth of flowery TiO2 microspheres that otherwise would require long durations to form under only hydrothermal conditions. The microspheres exhibited a large specific surface area of 87.58 m2 g−1 and unique pore characteristics, making them suitable for photocatalysis. In this context, the measured photodegradation efficiency of the 3D hierarchical flowery anatase-TiO2 microspheres in degrading methylene blue dye was as high as 98%.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00912B
Bimolecular complexes [ML2(MeOH)2][ML2(EtOH)2], where M is CoII, NiII or CoII0.5NiII0.5 and L is a deprotonated enaminoketone 4-(3′,3,3′-trifluoro-2′-oxopropylidene)-2,2,5,5-tetramethyl-3-imidazolidin-1-oxyl, were found to be isolated in the solid phase from a solution containing MeOH and EtOH in the ratio 1 : 10. Their solids have a layered-polymer structure due to hydrogen bonds between the OH-groups of the coordinated ROH molecules and nitroxide groups of the neighboring [ML2(ROH)2] molecules. The peculiar crystal structures of [ML2(MeOH)2][ML2(EtOH)2] have ordered alternation of methanol- and ethanol-containing supramolecular layers. Detailed crystallochemical analysis showed that during the formation of [ML2(MeOH)2][ML2(EtOH)2] crystals, the MeOH containing layer is significantly deformed in comparison with the [ML2(MeOH)2] structure. This indicates that the ethanol-containing layer determines the crystal formation, while the {ML2(MeOH)2} layer “adjusts” to it. Magnetochemical study of the bimolecular complexes [ML2(MeOH)2][ML2(EtOH)2] revealed magnetic ordering at low temperatures.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00871A
Two new metal(II) complexes [M(dmv)2(py)2]·3H2O {M = Ni (1), Zn (2)} were self-assembled from a metal(II) chloride salt, N,N′-dimethylvioluric acid (Hdmv), and pyridine (py). They were isolated as stable crystalline solids and characterized, including by single crystal X-ray diffraction. Structures 1 and 2 are composed of discrete [M(dmv)2(py)2] blocks in which the six-coordinate metal(II) atoms show a slightly distorted {MN4O2} octahedral geometry. The adjacent [M(dmv)2(py)2] units are hydrogen bonded with an involvement of disordered water clusters into 1D H-bonded chains. DFT calculations were used to analyse the unconventional anti-parallel CO⋯CO interaction observed between the monomeric units in 1 and 2. Complex 1 also refers to an elongated tetragonal bipyramid for which a positive zero-field splitting is confirmed by magnetic studies. The complex matches the magnetostructural D-correlation for hexacoordinate Ni(II) complexes with moderate structural and magnetic anisotropy with Dstr = +7.45 pm, and Dmag = +5.11 cm−1. Solution state NMR spectroscopy reveals a slow isomerization process related to the bidentate-N,O and bidentate-O,O coordination of dimethylviolurate in 2, with the barrier ranging from 76.4 to 77.9 kJ mol−1. The 1H NMR spectra confirm the presence of three water molecules which exhibit significant chemical shift dependence on temperature indicating strong binding to the complex in solution phase.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00758H
A new polymorf of Schiff base (N-(4′-methoxybenzylidene)-4-aminobenzoic acid) and five of its distinct salts (chloride, bromide, nitrate, hydrosulfate and dihydrophosphate) were designed and synthesized. Detailed examinations were conducted to determine the structure and spectral properties of these compounds, employing methods like X-ray diffraction, as well as IR, UV-Vis and fluorescence spectroscopy. Interestingly, all the synthesized Schiff base salts displayed fluorescence when in solid state. However, the intensity of this fluorescence was found to differ, depending on the type of anion present within the structure. This result provides evidence that a strategy similar to supramolecular complexation can effectively be used to adjust the emission wavelength and control the intensity of fluorescence in the resulting solid materials.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00896G
The design and fabrication of a homojunction with similar lattice constant, modulated configuration, and morphology is essential for the efficient separation and transport of photo-generated charge carriers. Herein, the transition metal oxide (NiO) was selected as an example for the fabrication of NiO-porous NiO homojunction. Flower-like Ni(OH)2 was adopted as a template for the fabrication of Ni(OH)2–Ni-MOF, which was then converted to NiO and porous NiO homojunction. Notably, the NiO and the porous NiO derived from Ni(OH)2 and Ni-MOF, respectively, exhibited a different band structure, and hence the homojunction was formed. Due to the enhanced separation efficiency of the photo-generated charge carriers and the more exposed active sites, the optimal NiO@PNiO homojunction exhibited an excellent photocatalytic hydrogen production of 48.67 μmol h−1 g−1, corresponding to 6.7 and 3.4 times that of NiO and porous NiO, respectively. This study provides insight into the design and flexible synthesis of the MOF-derived metal oxide, sulfide, and phosphide homojunction.
The improvement of the high voltage performance of LiCoO2 by coating LiTaO3via magnetron sputtering†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00873H
Lithium cobalt oxide (LiCoO2) is one of the most commercially successful cathode materials and has attracted much attention from researchers since its discovery. However, an increase in cut-off voltage generates problems such as structural damage and detrimental side reactions. Under this premise, a layer of LiTaO3 coating is sputtered on the surface of the LiCoO2 electrode by magnetron sputtering, which aims to inhibit the structural damage and the occurrence of side reactions under high voltage. Meanwhile, the ionic conductor layer of LiTaO3 can also promote the transmission process of Li+ and improve the power density. The results show that the capacity retention rate of the MS-2 h (magnetron sputtering for 2 hours) electrode is 86.6% at 0.5C for 100 cycles in a voltage range of 3.0–4.6 V, and the capacity of 91 mA h g−1 is achieved at 3C. The cycling stability of the electrode is also effectively improved at high temperature, and the capacity retention rate was 40.9% after 100 cycles at 50 °C. This work proves that the coating of LiTaO3 on the electrode surface by magnetron sputtering can effectively inhibit the damage of the electrode structure and the occurrence of side reactions during cycling and can promote the transmission of lithium ions.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00794D
Tegafur (TGF) is a broad-spectrum anti-tumor drug, but it suffers from fast metabolism and consequently poor oral absorption. Myricetin (MYR) is a flavonoid with anti-tumor activity and it has the potential to reverse the TGF resistance, but exhibits poor solubility and low oral bioavailability. In order to simultaneously optimize the physicochemical properties of TGF and MYR, and provide a solution for constructing a fixed-dose combination with better performance, a drug–drug cocrystal (TGF–MYR) was synthesized and comprehensively characterized. The cocrystal effectively improves the dissolution performance of MYR and delays the drug release of TGF, which is beneficial for reducing their solubility difference and improving the formulation compatibility. Moreover, the cocrystal demonstrates significantly improved tabletability compared to pure TGF and is less hygroscopic than pure MYR, as well as having good stability, which indicated there were good prospects for the development of TGF and MYR combined formulations in the future.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01022H
By utilizing a winding carboxylic acid ligand as the linker and 12-connected Hf6 clusters as the metal node, we successfully construct a novel hafnium-based metal–organic framework [Hf6O4(OH)4(DCPB)6]·(Hf-MOF, 1,3-di(4-carboxyphenyl)benzene (H2DCPB)) with ultra-microporous structure. Benefitting from the strong coordination bond between Hf6 clusters and the carboxylic acid ligand, the synthesized Hf-MOF displays extraordinarily high thermal and chemical stability, in which the Hf-MOF can maintain high crystallinity under both acidic and basic aqueous solutions, and its decomposition temperature is as high as about 400 °C. Moreover, the interpenetrated framework can endow the Hf-MOF with ultra-microporous pores, which can provide multiple adsorption sites and play a role in the size sieving effect of CO2 molecules. Thus, the Hf-MOF displays excellent CO2 adsorption and separation performance, in which the maximum CO2 adsorption amount can reach up to 65.5 cm3 g−1 at 273 K and 1 bar, and the selectivities for CO2/CH4 = 0.5/0.5 and CO2/CH4 = 0.05/0.95 are as high as 6.9 and 6.0 under 1 bar at 298 K, respectively, and surpass many reported water stable MOF materials. The commendable stability and the CO2 adsorption/separation ability are of extreme importance for its practical industrial applications.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00779K
Broadband photodetectors capable of detecting light across a wide spectrum ranging from visible to short wave infrared (SWIR) wavelengths have significant relevance in various fields, including space technology and civil applications. HgTe quantum dots (QDs) have emerged as a promising candidate for the development of low-cost broadband photodetectors. In this study, a photodetector based on a layered structure of indium tin oxide (ITO)/HgTe QD film/gold (Au) was designed and fabricated using a layer-by-layer spin coating method. The fabricated photodetector exhibited a broadband response from 400 nm to 2000 nm, covering the visible and SWIR regions. Its broad spectral range makes it suitable for a wide range of applications. Additionally, the photodetector demonstrated a fast response time of approximately 300 μs, enabling rapid detection and data acquisition. These results highlight the potential of HgTe QDs as a promising material for the development of advanced broadband photodetectors with fast response times. The simplicity of the device structure, combined with the low-cost fabrication technique, makes it an attractive option for commercialization and integration into various optoelectronic systems.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00591G
The relative stability and growth of the two new cocrystal forms of antipyrine–dipicolinic acid, one of which is the ‘disappearing’ one, were systematically examined. The Cambridge Structural Database was extensively mined to find the hydrogen bonding motifs amenable to crystal engineering. The cocrystallization trials resulted in two cocrystal phases in the same vial. The hydrated phase (ANT–DPA-w) is predominant, stable and easily reproducible, while the anhydrous phase (ANT–DPA) is the ‘disappearing’ one which could only be reproduced under anhydrous conditions. The stability of both the cocrystals was examined within the framework of symmetry-adapted perturbation theory (SAPT), non-covalent interactions (NCIs), detailed topological analysis of the electron density and binding energy analyses which provide useful insight into the role of water molecules in the stability of the structure. A thermogravimetric analysis (TGA) was used to identify the dehydration temperature. In light of the above information, the anhydrous phase (ANT–DPA) was regained via melting and re-crystallization by providing an anhydrous environment to the hydrated phase (ANT–DPA-w).
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00735A
Novel nitronyl nitroxides, namely 2-(3-iodoethynylphenyl)- and 2-(4-iodoethynylphenyl)-4,4,5,5-tetramethyl-imidazoline-3-oxyl-1-oxides, were prepared by condensation of appropriate aldehydes with 2,3-bis(hydroxylamino)-2,3-dimethylbutane followed by oxidative treatment with NaIO4. Crystal and molecular structures of the obtained paramagnets were studied by single-crystal X-ray diffraction. In the crystals, the radicals are assembled into zigzag chains in which the radical building blocks are linked by intermolecular I⋯N–O halogen bonding. Magnetic analyses revealed that in both nitronyl nitroxides, the radicals are weakly coupled. Nonetheless, spin–spin interactions in the 3-iodoethynyl isomer are antiferromagnetic, and the coupling is stronger than that in the 4-iodoethynyl derivative, in which the exchange interaction is ferromagnetic. DFT calculations in combination with MEP, NCIplot, and QTAIM analyses were used to evaluate and characterize the structure-directing halogen bonding interactions observed in the solid state of both compounds.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00954H
This study aimed to unveil the structural modifications that can modulate the SCO transition sharpness, occurring up to room temperature, of FeIII compounds with general formula [Fe(5-X-qsal)2]+. These compounds are organized in layers of cationic chains. The structure of a series of compounds with different transition progressions were analyzed and compared to extract the structural differences responsible for the change in magnetic behavior. Two structural differences were found to be responsible for the modulation of the magnetic transition sharpness, in direct correspondence with the degree of interactions between the cations in each chain and between chains. The reinforcement of the interchain connectivity was found to contribute towards the sharpness of the transition. On the contrary, the reinforcement of the interlayer interactions resulted in the broadening of the transition. To achieve sharp transitions, it is necessary to obtain structures able to maximize interchain cation–cation interactions at the same time as they minimize the interlayer interactions.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00738C
In this paper, the effect of Na+ concentration on the crystalline phase, morphology, and content of vaterite in a system with different Ca2+ and CO32− ratios using steamed ammonia liquid waste as the calcium source was investigated, and the effect of Na+ on the yield of vaterite was studied systematically for the first time. The obtained products were characterized by powder X-ray diffraction (XRPD), scanning electron microscopy (SEM), Fourier transform infrared (FTIR) spectroscopy, laser particle size analysis (LPSA), and so on. The results show that the variation of Na+ concentration in different Ca2+ and CO32− ratio systems has an effect on the particle size, morphology, content, and CaCO3 yield of vaterite. Thermogravimetric (TG) analysis indicates that Na+ is involved in forming CaCO3 but does not enter the interior of the vaterite crystals. Mechanistic analysis shows that changes in Na+ concentration can alter the initial pH of the reaction system and the conductivity of the solution, thus changing the processes such as early nucleation and crystal growth of vaterite as well as inhibiting the vaterite phase transition, which determines the particle size of the vaterite obtained. This study reveals to a certain extent the influence of Na+ on the early nucleation and crystal growth of vaterite and provides theoretical support for the realization of large-scale industrial production of vaterite.
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00584D
In this study, copolymers of 1-butene with allyltrimethylsilane (TMAS) were synthesized via rac-ethylenebis(indenyl)zirconium chloride (rac-Et(Ind)2ZrCl2)/methylaluminoxane (MAO) catalyst. Combining 1H-NMR and Fourier transform infrared (FT-IR) spectroscopies, the microstructure of the copolymer was verified and the insertion rate of TMAS was calculated. Herein, we demonstrate that the isotacticity and thermal decomposition temperature of the copolymers decreased with the contents of allyltrimethylsilane in the copolymers. After blending the resultant copolymers with high isotactic poly(1-butene) powder (HI-PB), it was found that the 1-butene-allyltrimethylsilane copolymer (PB-TMAS) reduced the crystallization temperature, inhibited the formation of form I in the amorphous region at the initial stage of crystal transformation, and slowed down the crystalline transformation from form II to form I, but did not affect the time of the initial reduction of form II.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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9.80 | 100 | Science Citation Index Science Citation Index Expanded | Not |
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